Vapendavir-d5: Chemical Structure, Properties, and Antiviral Mechanism
Vapendavir-d5: Chemical Structure, Properties, and Antiviral Mechanism
An In-depth Technical Guide to Vapendavir-d5
Vapendavir-d5 is the deuterium-labeled form of Vapendavir, a potent antiviral agent. This document provides a comprehensive overview of its chemical structure, properties, and the mechanism of action of its parent compound, Vapendavir, targeting enteroviruses.
Chemical Properties and Structure
Vapendavir-d5 is primarily utilized as an internal standard in analytical and pharmacokinetic research for the quantification of Vapendavir using mass spectrometry and liquid chromatography.[1] The deuterium labeling enhances the accuracy of these measurements.[1]
Physicochemical Properties
The key physicochemical properties of Vapendavir-d5 are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(ethoxy-d5)-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole | [1] |
| Synonyms | BTA 798-d5; 3-Ethoxy-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole-d5 | [1][2] |
| Molecular Formula | C₂₁H₂₁D₅N₄O₃ | [1][2][3] |
| Molecular Weight | 387.49 g/mol | [1][2][3] |
| CAS Number | 2738376-73-1 | [2][4] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [2][3] |
| Formulation | A solid | [2][3] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| SMILES | CC1=CC=C(N=N1)N(CC2)CCC2CCOC3=CC=C(C(OC([2H])([2H])C([2H])([2H])[2H])=NO4)C4=C3 | [2] |
| InChI | InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i1D3,3D2 | [2] |
| InChIKey | DKSVBVKHUICELN-WNWXXORZSA-N | [2] |
Antiviral Activity and Mechanism of Action
Vapendavir is a potent enteroviral capsid binder.[4] It targets a hydrophobic pocket within the viral capsid protein VP1, preventing the virus from uncoating and releasing its genetic material into the host cell, thus inhibiting viral replication.[5][6] This mechanism is common to other "WIN-compounds".[5] Vapendavir has demonstrated broad-spectrum activity against various enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[5][7]
Quantitative Antiviral Activity Data
The antiviral efficacy of Vapendavir has been quantified against several enterovirus strains.
| Virus | Strain(s) | Assay | EC₅₀ | Source(s) |
| Enterovirus 71 (EV71) | Various clinical isolates | - | 0.5-1.4 µM | [4][8] |
| Enterovirus 71 (EV71) | Panel of 21 isolates | - | Average of 0.7 µM | [2] |
| Human Rhinovirus 2 (HRV2) | Laboratory strain | Cytopathic Effect (CPE) Assay | 1 ng/ml | [2] |
| Human Rhinovirus 14 (HRV14) | Laboratory strain | Cytopathic Effect (CPE) Assay | 5 ng/ml | [2] |
| Human Rhinovirus (HRV) | Panel of 39 clinical isolates | Cytopathic Effect (CPE) Assay | Median of 7.3 ng/ml | [2] |
Experimental Protocols
In Vitro Antiviral Activity Assay (CPE Reduction)
This protocol outlines a typical multicycle cytopathic effect (CPE) reduction assay used to determine the EC₅₀ of Vapendavir.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., HeLa cells) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of Vapendavir in cell culture medium.
-
Infection: Aspirate the medium from the cells and infect with a specific multiplicity of infection (MOI) of the target virus (e.g., HRV, EV71).
-
Treatment: After a viral adsorption period, remove the virus inoculum and add the prepared dilutions of Vapendavir to the wells. Include untreated infected (virus control) and uninfected (cell control) wells.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C).
-
CPE Evaluation: Monitor the plates daily for the appearance of viral CPE. After a set incubation period (e.g., 3-5 days), quantify cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS).
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC₅₀ value, the concentration at which the compound inhibits 50% of the viral CPE, is determined using regression analysis.
In Vitro Resistance Selection
This protocol describes a general method for selecting for antiviral resistance in vitro.
Methodology:
-
Virus Propagation: Propagate the parental virus strain in the presence of a suboptimal concentration of Vapendavir (e.g., close to the EC₅₀).
-
Passaging: Harvest the virus from the culture showing CPE and use it to infect fresh cells with increasing concentrations of Vapendavir. This process is repeated for multiple passages.
-
Isolation of Resistant Virus: After several passages, virus populations that can replicate in the presence of high concentrations of Vapendavir are isolated.
-
Phenotypic Characterization: The resistance of the isolated virus is confirmed by performing a CPE reduction assay and comparing its EC₅₀ value to that of the wild-type virus.
-
Genotypic Characterization: The viral genome of the resistant isolates is sequenced, particularly the gene encoding the target protein (VP1 in this case), to identify mutations responsible for the resistance phenotype.[5][6]
Clinical Development
Vapendavir has been evaluated in clinical trials for the treatment of human rhinovirus infections, particularly in high-risk patient populations such as those with asthma or chronic obstructive pulmonary disease (COPD).[5][9][10][11] A Phase 2 study in COPD patients demonstrated that Vapendavir improved respiratory symptoms, shortened the duration of illness, and reduced viral loads.[9][10] These studies highlight the clinical potential of Vapendavir as a direct-acting antiviral for rhinovirus infections.[9][10]
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Vapendavir-d5 - Cayman Chemical [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 10. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients [prnewswire.com]
- 11. RCT of Vapendavir in Patients With COPD and Human Rhinovirus/Enterovirus Upper Respiratory Infection [ctv.veeva.com]
